molecular formula C19H19N3O4S B489697 N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide CAS No. 692745-72-5

N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide

Cat. No.: B489697
CAS No.: 692745-72-5
M. Wt: 385.4g/mol
InChI Key: XHUCBQYJMYJDOF-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide is a synthetic benzamide derivative intended for research use only. This compound is not for diagnostic or therapeutic use. Benzamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Specifically, compounds featuring the N-(2-methoxyethyl) group have been explored as allosteric activators of glucokinase (GK) , a key enzyme in glucose metabolism regulation, making them a focus for type 2 diabetes research . The structural motif of a sulfonamido group linked to a nitrogen-containing heterocycle like quinoline is often associated with enzyme inhibitory properties , potentially targeting enzymes such as carbonic anhydrase . Researchers can leverage this compound as a chemical probe to study cellular signaling pathways or as a lead structure for the development of novel enzyme modulators. The product is supplied as a high-purity powder. For laboratory use only.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-(quinolin-8-ylsulfonylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-26-12-11-21-19(23)15-6-2-8-16(13-15)22-27(24,25)17-9-3-5-14-7-4-10-20-18(14)17/h2-10,13,22H,11-12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUCBQYJMYJDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzamide Backbone

The benzamide core is typically synthesized via nucleophilic acyl substitution. A classical approach involves reacting isatoic anhydride with primary amines under reflux in dimethylformamide (DMF). For N-(2-methoxyethyl)-3-aminobenzamide, 3-nitrobenzoic acid is first converted to its acyl chloride using triphosgene in toluene at 0°C, followed by ammonolysis with ammonium hydroxide and hexadecyltrimethylammonium chloride as a phase transfer catalyst. This step achieves a 97.2% yield of 3-nitrobenzamide.

An alternative microwave-assisted method reduces reaction time from 20 hours to 10 minutes but results in lower yields (65–70%) due to thermal decomposition risks. The nitro group is subsequently reduced to an amine via hydrogenation using 5% palladium-on-carbon under 0.5–1 MPa hydrogen pressure at 60°C, yielding 94.6% 3-aminobenzamide.

Sulfonylation with 8-Quinolinylsulfonyl Chloride

The 3-aminobenzamide intermediate undergoes sulfonylation with 8-quinolinylsulfonyl chloride. This reaction is performed in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine as a base to scavenge HCl. The sulfonyl chloride is added dropwise to prevent exothermic side reactions, and the mixture is stirred for 12 hours at room temperature. Post-reaction, the product is isolated via aqueous workup (10% sodium bicarbonate wash) and recrystallized from ethanol, achieving an 88% yield.

Methoxyethylation of the Amine Group

The final step introduces the 2-methoxyethyl group via nucleophilic substitution. 2-Bromoethyl methyl ether reacts with the sulfonamide nitrogen in acetonitrile at 80°C for 6 hours, using potassium carbonate as a base. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding 85% N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide.

Comparative Analysis of Methodologies

Table 1: Key Parameters for Benzamide Synthesis

ParameterClassical MethodMicrowave Method
Reaction Time15–25 hours4–10 minutes
Yield94–97%60–70%
CatalystPd/C, phase transfer agentsNone
SolventToluene/DMFSolvent-free
ByproductsNH4Cl, CO2Thermal decomposition products

The classical method remains superior for large-scale synthesis due to higher yields and reproducibility, while microwave methods are reserved for rapid screening.

Optimization Strategies and Challenges

Catalytic Hydrogenation Efficiency

Palladium-carbon catalysts require strict control of hydrogen pressure (0.5–1 MPa) and temperature (50–70°C) to prevent over-reduction. Substituting iron powder for hydrogenation, as seen in older protocols, introduces solid waste and reduces yields to 75–80%.

Solvent Selection and Recycling

Toluene is preferred for acyl chloride formation due to its low polarity and ease of removal via distillation. In contrast, DMF enhances microwave absorption but complicates recycling.

Physical and Chemical Properties

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular FormulaC19H18N3O4S
Molecular Weight318.39 g/mol
Melting Point188–190°C
SolubilityDMSO > 10 mg/mL
λmax (UV-Vis)274 nm (ε = 12,500 L/mol·cm)

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The quinolinylsulfonyl group can be reduced to the corresponding amine.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Products include methoxyacetic acid or methoxyacetaldehyde.

    Reduction: Products include the corresponding amine derivatives.

    Substitution: Products include halogenated or nitrated benzamides.

Scientific Research Applications

N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The quinolinylsulfonyl group is known to bind to specific sites on proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

EZH2 Inhibitors: EPZ011989

Structure: EPZ011989 (N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)-amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide) shares a benzamide core but incorporates a morpholine-propargyl group and a methoxyethylamino-cyclohexyl side chain. Activity: EPZ011989 is a potent and specific EZH2 inhibitor (IC₅₀ < 100 nM) with preclinical antitumor efficacy. Its mode of action involves competitive binding to the S-adenosylmethionine (SAM) pocket of EZH2, similar to other benzamide-based inhibitors . Key Differences:

  • The quinolinylsulfonyl group in the target compound may offer distinct binding interactions compared to EPZ011989’s morpholine-propargyl chain.
  • The 2-methoxyethyl group in both compounds likely improves solubility, but EPZ011989’s cyclohexyl-ethylamino moiety may enhance blood-brain barrier penetration.

Quinoxaline-Benzamide Hybrids (VIa–c, XVa–c)

Structure: Compounds like N-(4-methoxyphenyl)-3-((3-methylquinoxalin-2-yl)amino)benzamide (VIc) replace the quinoline with a quinoxaline ring, linked via an amino group to the benzamide core . Activity: These derivatives exhibit anticancer activity by inducing apoptosis, with IC₅₀ values in the low micromolar range against HepG2 and MDA-MB-231 cells. Key Differences:

  • The quinoline-sulfonamide group in the target compound may provide stronger π-π stacking interactions with enzyme active sites compared to quinoxaline-amino linkages.
  • The 2-methoxyethyl chain could confer better metabolic stability than the methoxyphenyl group in VIc, which is prone to demethylation.

Sulfonamide Derivatives (IIIa, 3-Ethoxy-N-(4-sulfamoylphenyl)benzamide)

Structure: (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) and 3-ethoxy-N-(4-sulfamoylphenyl)benzamide () feature sulfonamide groups but lack the 2-methoxyethyl side chain . Key Differences:

  • The target compound’s 8-quinolinylsulfonyl group may enhance DNA intercalation or enzyme inhibition compared to simpler benzenesulfonamides.
  • The 2-methoxyethyl substituent could reduce renal clearance compared to unsubstituted sulfonamides, as seen in radioiodinated benzamides .

Radioiodinated Benzamides (Compounds 2 and 6)

Structure: N-(2-diethylaminoethyl)-4-iodo-2-methoxybenzamide derivatives (e.g., Compound 6) incorporate iodine for imaging and methoxy groups for melanin affinity . Activity: These compounds show high melanoma uptake (up to 23.2% ID/g at 6 hours) due to slow urinary excretion and melanin binding. Key Differences:

  • The target compound’s quinoline moiety may redirect biodistribution away from melanin granules, favoring tumor-specific targets like EZH2.
  • The 2-methoxyethyl group could mimic the pharmacokinetic advantages of methoxy substituents in radioiodinated benzamides, such as prolonged circulation.

Antioxidant Benzamides (A8, H10)

Structure: N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8) and its methoxy analogue (H10) feature phenolic or methoxy groups linked via thiourea bridges . Activity: These compounds exhibit 86–87% inhibition of lipid peroxidation, outperforming vitamin E. Key Differences:

  • The target compound’s sulfonamide-quinoline system may shift the mechanism from antioxidant activity to epigenetic modulation.
  • The 2-methoxyethyl chain could reduce cytotoxicity compared to phenolic groups, which are prone to oxidation.

Key Findings and Mechanistic Insights

  • Structural Determinants of Activity: The quinolinylsulfonyl group in the target compound likely enhances target binding compared to simpler sulfonamides, while the 2-methoxyethyl chain improves solubility and metabolic stability .
  • This implies that the target compound’s efficacy may depend on tissue distribution rather than receptor affinity alone.
  • Unaddressed Gaps : Direct biological data for the target compound are lacking; further studies on EZH2 inhibition potency and in vivo pharmacokinetics are needed.

Biological Activity

N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide core with a methoxyethyl side chain and a quinolinylsulfonyl group. This specific arrangement contributes to its distinct reactivity and biological interactions. The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₄N₂O₃S
  • CAS Number : 692745-72-5

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes. The quinolinylsulfonyl moiety is known for binding to various molecular targets, potentially inhibiting their activity. This interaction can modulate several biochemical pathways, which may lead to therapeutic effects such as anti-inflammatory or anticancer properties.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

StudyCompoundEC50 (μM)Effect
Analogs0.1β-cell protection against ER stress
This compoundNot specifiedPotential anticancer activity

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Inflammatory ModelCompound TestedInhibition (%)
THP-1 CellsBay 11-7082Significant inhibition of TNFα production

Case Study 1: Pancreatic β-cell Protection

A study highlighted the protective effects of related benzamide derivatives on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The compound exhibited maximal protective activity at an EC50 of 0.1 μM, demonstrating its potential in diabetes treatment by preserving cell viability.

Case Study 2: Inhibition of Proteases

Another study focused on small-molecule inhibitors targeting S1A family proteases involved in coagulation and fibrinolysis. Compounds with structural similarities to this compound were shown to effectively inhibit these proteases, suggesting potential applications in coagulation disorders.

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